molecular formula C13H20ClNO B590492 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) CAS No. 18268-19-4

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)

Cat. No.: B590492
CAS No.: 18268-19-4
M. Wt: 241.759
InChI Key: UTZHBSQCOKIIDA-UHFFFAOYSA-N
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Description

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is a synthetic compound belonging to the class of substituted cathinones. It is a para-methyl analog of buphedrone, with an ethyl group replacing the methyl group at the alpha position. This compound is primarily used as an analytical reference material in forensic and research applications .

Scientific Research Applications

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

Target of Action

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride), also known as 54PX8C2E72, is a substituted cathinone . Cathinones are a sub-category of amphetamines, which act as central nervous system stimulants. The primary targets of this compound are likely to be the monoamine transporters, particularly the dopamine and norepinephrine transporters.

Pharmacokinetics

It is also likely to be metabolized in the liver, primarily by the cytochrome P450 enzymes, and excreted in the urine .

Result of Action

The result of the action of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is increased stimulation of the central nervous system. This can lead to effects such as increased alertness, increased energy, euphoria, and increased sociability. It can also lead to negative effects such as anxiety, paranoia, and potentially dangerous increases in heart rate and blood pressure .

Preparation Methods

The synthesis of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) involves several steps. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylpropiophenone.

    Ethylation: The 4-methylpropiophenone is then subjected to ethylation using ethylamine under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Comparison with Similar Compounds

4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) is similar to other substituted cathinones, such as:

    Buphedrone: A methyl analog with similar stimulant properties.

    Mephedrone: Another substituted cathinone with a different substitution pattern on the aromatic ring.

    Methcathinone: A simpler analog with a methyl group at the alpha position.

The uniqueness of 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) lies in its specific substitution pattern, which may result in distinct pharmacological and toxicological properties compared to other similar compounds .

Properties

IUPAC Name

2-(ethylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-8-6-10(3)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZHBSQCOKIIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344443
Record name 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-19-4
Record name 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ETHYLAMINO)-1-(4-METHYLPHENYL)BUTAN-1-ONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PX8C2E72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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